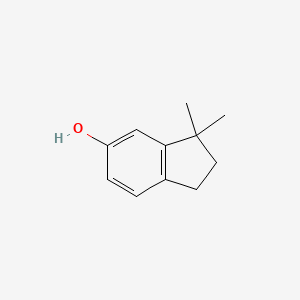
1-(2-chloroethyl)-4-(chloromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloroethyl)-4-(chloromethyl)benzene is an organic compound with the molecular formula C9H10Cl2 It is a derivative of benzyl chloride, where the benzyl group is substituted with a 2-chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-chloroethyl)-4-(chloromethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzyl chloride with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of 4-(2-hydroxyethyl)toluene using thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-chloroethyl)-4-(chloromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide, amine, or alkoxide ions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and sodium alkoxides. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used, and the reactions are conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Products include 4-(2-hydroxyethyl)benzyl alcohol, 4-(2-aminoethyl)benzyl chloride, and ethers.
Elimination Reactions: The major product is 4-vinylbenzyl chloride.
Oxidation and Reduction: Products include 4-(2-hydroxyethyl)benzyl alcohol and 4-(2-ethyl)benzyl chloride.
Wissenschaftliche Forschungsanwendungen
1-(2-chloroethyl)-4-(chloromethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 1-(2-chloroethyl)-4-(chloromethyl)benzene involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 2-chloroethyl group.
4-Chlorobenzyl Chloride: Similar but with a chlorine atom directly attached to the benzene ring.
2-Phenylethyl Chloride: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
1-(2-chloroethyl)-4-(chloromethyl)benzene is unique due to the presence of both benzyl and 2-chloroethyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
53459-40-8 |
|---|---|
Molekularformel |
C9H10Cl2 |
Molekulargewicht |
189.08 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-4-(chloromethyl)benzene |
InChI |
InChI=1S/C9H10Cl2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-7H2 |
InChI-Schlüssel |
SXQGSMMKKVVQFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Vinylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8798840.png)



![6-bromo-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B8798866.png)


